N,2,6-trimethylmorpholine-4-sulfonamide
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Overview
Description
N,2,6-trimethylmorpholine-4-sulfonamide is a chemical compound with the molecular formula C7H16N2O3S and a molecular weight of 208.28 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-trimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,2,6-trimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,2,6-trimethylmorpholine-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,6-trimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding . This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes like dihydropteroate synthetase .
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine-4-sulfonamide: Similar structure but with fewer methyl groups.
N-ethylmorpholine-4-sulfonamide: Contains an ethyl group instead of methyl groups.
N-phenylmorpholine-4-sulfonamide: Contains a phenyl group, leading to different chemical properties.
Uniqueness
N,2,6-trimethylmorpholine-4-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets . The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C7H16N2O3S |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
N,2,6-trimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C7H16N2O3S/c1-6-4-9(5-7(2)12-6)13(10,11)8-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
BGWNRQIJFQMRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)NC |
Origin of Product |
United States |
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